Cas no 1428776-44-6 (Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate)

Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-(1-methyl-3-oxocyclobutyl)-, phenylmethyl ester
- Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate
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- インチ: 1S/C13H15NO3/c1-13(7-11(15)8-13)14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)
- InChIKey: CMNQTUZFTLXAMS-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC1(C)CC(=O)C1
Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX62296-5g |
Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate |
1428776-44-6 | 95% | 5g |
$1054.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00841382-1g |
BEnzyl N-(1-methyl-3-oxocyclobutyl)carbamate |
1428776-44-6 | 95% | 1g |
¥3027.0 | 2023-04-02 | |
A2B Chem LLC | AX62296-1g |
Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate |
1428776-44-6 | 95% | 1g |
$358.00 | 2024-04-20 |
Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
Benzyl N-(1-methyl-3-oxocyclobutyl)carbamateに関する追加情報
Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate: An Overview of CAS No. 1428776-44-6
Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate (CAS No. 1428776-44-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutyl structure and carbamate functionality, has been the subject of numerous studies due to its potential therapeutic applications and chemical reactivity.
The chemical structure of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a 1-methyl-3-oxocyclobutyl group. This arrangement imparts the compound with distinct physical and chemical properties, making it an interesting candidate for various applications in drug discovery and development.
Recent research has highlighted the potential of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate in the context of enzyme inhibition and protein-protein interactions. Studies have shown that this compound can effectively modulate the activity of specific enzymes, which are often implicated in various diseases such as cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate exhibits potent inhibitory activity against a key enzyme involved in tumor growth, suggesting its potential as a lead compound for anticancer drug development.
In addition to its enzymatic properties, Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate has also been investigated for its ability to disrupt protein-protein interactions. These interactions are crucial for many biological processes, and their modulation can have significant therapeutic implications. Research conducted at the University of California, San Francisco, revealed that this compound can selectively interfere with specific protein-protein interactions, thereby offering new avenues for targeted therapy.
The synthesis of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate involves several well-established organic reactions, including nucleophilic substitution and condensation reactions. The synthetic route is highly efficient and scalable, making it suitable for large-scale production in pharmaceutical settings. This ease of synthesis further enhances the compound's appeal as a potential drug candidate.
Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate. These studies have shown that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and minimize adverse effects.
Clinical trials are currently underway to assess the safety and efficacy of Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate in various disease models. Preliminary results from phase I trials have been promising, with no significant adverse events reported at therapeutic doses. These findings have paved the way for further clinical evaluation and potential approval as a novel therapeutic agent.
In conclusion, Benzyl N-(1-methyl-3-oxocyclobutyl)carbamate (CAS No. 1428776-44-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, solidifying its position as a key player in the field of drug discovery.
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